molecular formula C21H22N6O3 B12129019 2-(4,6-dimethylpyrimidin-2-yl)imino-3-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,3-diazinane-4-carboxylic acid

2-(4,6-dimethylpyrimidin-2-yl)imino-3-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,3-diazinane-4-carboxylic acid

Cat. No.: B12129019
M. Wt: 406.4 g/mol
InChI Key: HETGDFGOWMPMCK-UHFFFAOYSA-N
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Description

2-(4,6-dimethylpyrimidin-2-yl)imino-3-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,3-diazinane-4-carboxylic acid is a complex organic compound that integrates multiple functional groups, including pyrimidine, indole, and diazinane structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)imino-3-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,3-diazinane-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the pyrimidine ring, and finally, the construction of the diazinane ring.

    Indole Derivative Preparation: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Diazinane Ring Construction: The final step involves the cyclization of the intermediate compounds to form the diazinane ring, often using cyclization agents like phosphorus oxychloride (POCl₃) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can occur at the pyrimidine ring, using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can take place at the diazinane ring, where nucleophiles like amines or thiols can replace existing substituents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted diazinane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its indole moiety is known for interacting with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities due to its complex structure and functional groups.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)imino-3-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,3-diazinane-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, altering their function. The pyrimidine and diazinane rings can also interact with nucleic acids or other biomolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-dimethylpyrimidin-2-yl)imino-3-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,3-diazinane-4-carboxamide
  • 2-(4,6-dimethylpyrimidin-2-yl)imino-3-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,3-diazinane-4-methyl ester

Uniqueness

Compared to similar compounds, 2-(4,6-dimethylpyrimidin-2-yl)imino-3-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,3-diazinane-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H22N6O3

Molecular Weight

406.4 g/mol

IUPAC Name

(2E)-2-(4,6-dimethylpyrimidin-2-yl)imino-3-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C21H22N6O3/c1-12-9-13(2)24-20(23-12)26-21-25-18(28)10-17(19(29)30)27(21)8-7-14-11-22-16-6-4-3-5-15(14)16/h3-6,9,11,17,22H,7-8,10H2,1-2H3,(H,29,30)(H,23,24,25,26,28)

InChI Key

HETGDFGOWMPMCK-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C/2\NC(=O)CC(N2CCC3=CNC4=CC=CC=C43)C(=O)O)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C2NC(=O)CC(N2CCC3=CNC4=CC=CC=C43)C(=O)O)C

Origin of Product

United States

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